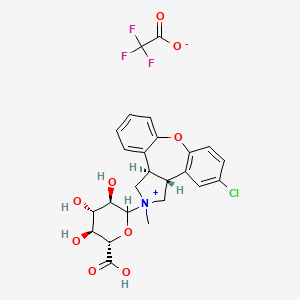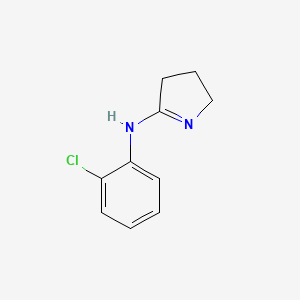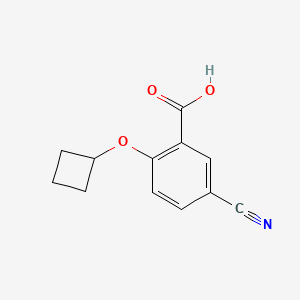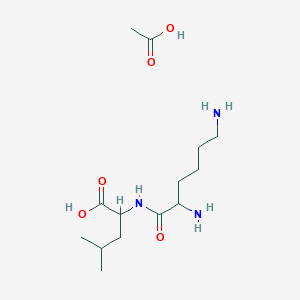
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate is an organic compound with the molecular formula C7H16N2O2 and a molar mass of 160.21 g/mol . This compound is known for its unique structure, which includes a hydrazine moiety attached to a propanoate ester. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate typically involves the reaction of 3-bromopropanoic acid methyl ester with 1,2,2-trimethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate involves its interaction with specific molecular targets and pathways. The hydrazine moiety is known to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. This can lead to various biological effects, depending on the specific targets involved. Detailed studies are required to fully elucidate the molecular pathways and targets affected by this compound .
Comparaison Avec Des Composés Similaires
Methyl 3-(1,2,2-trimethylhydrazinyl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(1H-pyrrol-2-yl)propanoate: This compound has a pyrrole ring instead of a hydrazine moiety, leading to different chemical and biological properties.
Methyl 3-(2-hydroxyphenyl)propanoate: The presence of a hydroxyphenyl group in this compound results in distinct reactivity and applications.
The uniqueness of this compound lies in its hydrazine moiety, which imparts specific chemical reactivity and potential biological activities that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C7H16N2O2 |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
methyl 3-[dimethylamino(methyl)amino]propanoate |
InChI |
InChI=1S/C7H16N2O2/c1-8(2)9(3)6-5-7(10)11-4/h5-6H2,1-4H3 |
Clé InChI |
FSQFWNSRUBLZAO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N(C)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)






![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)
